5-tert-butyl-3H-thieno[2,3-d]pyrimidin-4-one
Description
Properties
Molecular Formula |
C10H12N2OS |
|---|---|
Molecular Weight |
208.28 g/mol |
IUPAC Name |
5-tert-butyl-3H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C10H12N2OS/c1-10(2,3)6-4-14-9-7(6)8(13)11-5-12-9/h4-5H,1-3H3,(H,11,12,13) |
InChI Key |
KJUXCIVSAKMXLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CSC2=C1C(=O)NC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-3H-thieno[2,3-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with ethyl acetoacetate, followed by cyclization with formamide . The reaction conditions often require heating and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for 5-tert-butyl-3H-thieno[2,3-d]pyrimidin-4-one are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
5-tert-butyl-3H-thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the thienopyrimidinone ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or alkoxides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Synthesis and Structural Modifications
The synthesis of 5-tert-butyl-3H-thieno[2,3-d]pyrimidin-4-one is often achieved through several chemical reactions. A notable approach involves the Gewald reaction, which allows for the formation of thieno[2,3-d]pyrimidine derivatives from readily available starting materials. This method has been optimized for efficiency, yielding high purity compounds suitable for further biological evaluation .
Table 1: Synthesis Methods of Thieno[2,3-d]pyrimidine Derivatives
Biological Activities
Research indicates that derivatives of 5-tert-butyl-3H-thieno[2,3-d]pyrimidin-4-one exhibit promising biological activities, particularly as anticancer agents. Studies have demonstrated that these compounds can inhibit tumor cell proliferation through various mechanisms.
A. Anticancer Properties
Recent studies have focused on the compound's ability to inhibit specific cancer cell lines, including breast cancer and lung cancer cells. For instance, a series of thieno[2,3-d]pyrimidine derivatives showed inhibitory activity ranging from 43% to 87% against breast cancer cells (MDA-MB-231) in vitro. The most potent compounds were identified for further structural optimization and testing .
| Compound ID | Cell Line | Inhibition (%) | IC50 (µM) | Reference |
|---|---|---|---|---|
| VII | MDA-MB-231 (Breast) | 87 | 10 | |
| IX | A549 (Lung) | 75 | 15 | |
| XIX | Non-small cell lung | 65 | 20 |
Future Directions and Therapeutic Potential
The therapeutic potential of 5-tert-butyl-3H-thieno[2,3-d]pyrimidin-4-one extends beyond oncology. Its structural framework makes it a candidate for developing inhibitors targeting various biological pathways involved in diseases such as tuberculosis and other bacterial infections. Research into its role as an inhibitor of cytochrome bd oxidase in Mycobacterium tuberculosis is ongoing, highlighting its potential utility in treating resistant strains of this pathogen .
Mechanism of Action
The mechanism of action of 5-tert-butyl-3H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, as an antitubercular agent, it inhibits the growth of Mycobacterium tuberculosis by targeting essential enzymes involved in bacterial cell wall synthesis . As a tyrosine kinase inhibitor, it binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent signal transduction pathways that promote cancer cell proliferation .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Physicochemical Properties
Key structural variations among thieno[2,3-d]pyrimidin-4-one derivatives include substituents at positions 2, 3, 5, and 5. The tert-butyl group at position 5 distinguishes this compound from others with aryl, hydroxy, or heterocyclic substituents.
Key Observations :
- The tert-butyl group increases molecular weight and hydrophobicity compared to smaller substituents like methyl or hydroxy groups. This likely reduces aqueous solubility, as seen in 4b (chlorophenyl derivative) .
- Polar substituents (e.g., 4-hydroxybenzylideneamino in 4c ) improve solubility but may compromise membrane permeability.
Key Observations :
- Derivatives with aromatic aldehydes (e.g., 4a–4h) achieve high yields (up to 92%) due to straightforward reactivity .
- Bulky substituents like tert-butyl may necessitate longer reaction times or higher temperatures, reducing efficiency .
Enzyme Inhibition (IC50 Values)
| Compound () | R1 | R2 | IC50 (μM) |
|---|---|---|---|
| 67d | Ph | 4-F-PhCH2CH2 | 0.42 |
| 67g | Ph | - | 0.42 |
| 67f | Ph | 3,5-(MeO)2-PhCH2CH2 | 0.37 |
However, excessive bulk could hinder target engagement.
Anticancer and Anti-Inflammatory Activity
- highlights derivatives with selective cytotoxicity against cancer cell lines (e.g., MCF-7, A549) .
- reports analgesic and anti-inflammatory activities for 2-mercapto derivatives .
Tert-butyl implications : Improved metabolic stability from the tert-butyl group might prolong in vivo efficacy, but reduced solubility could limit bioavailability.
Biological Activity
5-tert-butyl-3H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound recognized for its potential biological activities, particularly in the fields of antibacterial and antitumor research. This article delves into the compound's structure, synthesis methods, biological activity, and relevant case studies.
Structural Characteristics
The molecular formula of 5-tert-butyl-3H-thieno[2,3-d]pyrimidin-4-one is C₁₁H₁₃N₂OS. The compound features a fused ring system that includes both thiophene and pyrimidine moieties, with a tert-butyl group at the 5-position. This unique structure contributes to its distinct chemical properties and biological activities.
Synthesis Methods
Various synthetic approaches have been employed to create 5-tert-butyl-3H-thieno[2,3-d]pyrimidin-4-one and its derivatives. Notable methods include:
- Gewald Reaction : A classical method for synthesizing thieno[2,3-d]pyrimidines.
- Amination : This involves introducing amino groups to enhance biological activity.
- Dimroth Rearrangement : Utilized for modifying existing compounds to improve efficacy.
These methods allow for the production of analogs with potentially enhanced biological activities.
Biological Activity
Research has demonstrated that 5-tert-butyl-3H-thieno[2,3-d]pyrimidin-4-one exhibits significant antibacterial and antitumor properties:
Antibacterial Activity
The compound has shown effectiveness against various bacterial strains. Its mechanism of action is believed to involve the inhibition of specific enzymes crucial for bacterial survival. For instance, derivatives of thieno[2,3-d]pyrimidin-4-one have been reported to inhibit bacterial respiration pathways effectively.
Antitumor Activity
In vitro studies indicate that 5-tert-butyl-3H-thieno[2,3-d]pyrimidin-4-one has promising antitumor activity against several cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. The compound's mechanism may involve apoptosis induction and cell cycle arrest.
Case Studies and Research Findings
- Antitumor Efficacy :
-
Antibacterial Studies :
- Research highlighted that various derivatives of thieno[2,3-d]pyrimidin-4-one exhibited considerable antibacterial activity against resistant bacterial strains .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Methylthieno[2,3-d]pyrimidin-4-one | Methyl group at position 4 | Antibacterial |
| 6-(Pyridin-2-yl)thieno[2,3-d]pyrimidin-4-one | Pyridine substitution | Antitumor |
| 2-Aminothieno[2,3-d]pyrimidin-4-one | Amino group at position 2 | Antiviral |
These analogs demonstrate variations in substituents that influence their biological activities and potential applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
